molecular formula C19H15F3N2OS2 B2729236 3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-29-0

3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2729236
CAS No.: 477860-29-0
M. Wt: 408.46
InChI Key: RWPBRNPGEQOCMJ-UHFFFAOYSA-N
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Description

3-({[3-(Trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a synthetic small molecule belonging to the quinazolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. This compound features a complex molecular architecture that combines a dihydrothiazoloquinazolinone core with a 3-(trifluoromethyl)benzylsulfanyl methyl substituent. Quinazolinone derivatives are extensively investigated in pharmaceutical research for their diverse biological activities. Scientific literature reviews highlight that quinazolinones demonstrate promising potential as anticancer agents, with mechanisms of action that can include the inhibition of microtubule polymerization, induction of cell cycle arrest, and promotion of apoptosis . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. The specific research applications and biological profile of this compound are currently under investigation in various preclinical studies. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS2/c20-19(21,22)13-5-3-4-12(8-13)9-26-10-14-11-27-18-23-16-7-2-1-6-15(16)17(25)24(14)18/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBRNPGEQOCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a novel synthetic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activities, including cytotoxicity, antibacterial properties, and antioxidant effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C19H21F3N2OS
  • Molecular Weight : 382.44 g/mol
  • CAS Number : 339104-11-9

The compound features a thiazoloquinazolinone core with a trifluoromethylbenzyl substituent, which is significant for its biological activity.

1. Cytotoxic Activity

Cytotoxicity assays have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. A study reported the following IC50 values for different derivatives:

CompoundCell LineIC50 (µM)
3aLoVo23.500 ± 1.500
3fHCT-11622.667 ± 2.082
3bLoVo427.051 ± 10.376

These results indicate that derivatives of the compound can effectively reduce cell viability in cancer lines such as LoVo and HCT-116, suggesting potential for further development as anticancer agents .

2. Antibacterial Activity

The compound was also evaluated for its antibacterial properties against several strains, including MRSA and other Gram-positive bacteria. It exhibited a minimum inhibitory concentration (MIC) of:

PathogenMIC (µg/mL)
MRSA0.98
S. aureus ATCC 25923Moderate

These findings highlight the compound's potential as an antibacterial agent, particularly against resistant strains .

3. Antioxidant Activity

The antioxidant capacity of the compound was assessed through various assays that measure its ability to scavenge free radicals. The introduction of the trifluoromethyl group significantly enhanced the antioxidant activity by approximately 2.1-fold compared to similar compounds lacking this substituent .

Case Studies and Research Findings

Several studies have focused on modifying the thiazoloquinazolinone core to enhance biological activity:

  • Synthesis of Analogues : Research has shown that altering substituents on the phenyl ring can lead to improved cytotoxicity and selectivity against cancer cells .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with a trifluoromethyl group exhibit increased interaction with cellular targets involved in apoptosis pathways, leading to enhanced cytotoxic effects .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds within the thiazoloquinazolinone class exhibit significant antimicrobial activity. For instance, studies involving similar structures have demonstrated efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of trifluoromethyl groups has been correlated with enhanced antimicrobial potency due to their electron-withdrawing properties, which can influence the compound's interaction with biological targets .

Anticancer Potential

The thiazoloquinazolinone derivatives have shown promise in anticancer applications. Preliminary studies suggest that the presence of the thiazole and quinazoline moieties can induce apoptosis in cancer cells. The trifluoromethyl group may enhance lipophilicity, facilitating better cellular uptake and bioavailability .

Antimalarial Activity

Research focusing on related compounds has highlighted the potential of trifluoromethyl-substituted derivatives as antimalarial agents. These compounds are being evaluated for their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. The structural modifications introduced by the trifluoromethyl group are believed to improve binding affinity to target enzymes involved in the parasite's lifecycle .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazoloquinazolinones indicates that modifications at specific positions can significantly alter biological activity. The following table summarizes key findings from various studies:

ModificationBiological ActivityReference
Trifluoromethyl GroupEnhanced antimicrobial activity
Sulfanyl GroupIncreased cytotoxicity
Quinazolinone CoreBroad-spectrum activity

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of thiazoloquinazolinones and tested them against a panel of bacterial strains. The results showed that compounds with a trifluoromethyl group exhibited minimum inhibitory concentrations (MIC) significantly lower than their non-substituted counterparts, suggesting enhanced efficacy due to structural modifications .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of thiazoloquinazolinone derivatives against human cancer cell lines. The study found that specific derivatives led to a marked decrease in cell viability, indicating potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to six analogs (Table 1), focusing on substituents, molecular weight, and key properties.

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Features
Target Compound -CF₃ at benzyl, sulfanylmethyl Not explicitly provided Enhanced stability due to -CF₃; PTC synthesis
3-{[(3-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (477860-20-1) -Cl at benzyl 360.9 Chlorine substituent; discontinued commercial availability
3-Methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (212143-54-9) Methylene group (no sulfanylmethyl) 216.263 Simplified structure; reduced side-chain flexibility
3-(Bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (212143-50-5) Bromomethyl 297.17 Reactive bromine site for further functionalization
3-{[(2-Aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (477860-22-3) -NH₂ at phenyl Not provided Improved solubility via amino group; instock status
5-[(3-Chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (477889-49-9) Imidazo[1,2-c]quinazolinone core, -Cl at benzyl 341.81 Expanded heterocyclic system; potential varied bioactivity
(1S,2S)-3-Methyl-2-phenyl-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one Methyl and phenyl substituents Not provided Stereochemical specificity; crystallographically resolved

Q & A

Q. What are the established synthetic routes for this compound?

The compound can be synthesized via N-cycloalkylation using phase-transfer catalysis (PTC) with dihalocompounds (e.g., ethylene dibromide) under basic conditions. Thioether formation between a benzylsulfanyl group and a thiazoloquinazolinone precursor is critical. Optimization of solvent polarity (e.g., benzene/K₂CO₃) and catalysts like tetrabutylammonium bromide (TBAB) improves yields . Alternative routes include hydrogenation of intermediates, as seen in analogous quinazolinone syntheses .

Q. How is the molecular structure validated?

X-ray crystallography refined via SHELX software (e.g., SHELXL for small-molecule refinement) provides definitive structural confirmation. Complementary techniques include ¹H/¹³C NMR for functional group analysis and mass spectrometry for molecular weight verification .

Q. What safety protocols are recommended for handling this compound?

Due to potential toxicity and hygroscopicity, use inert-atmosphere gloveboxes , moisture-free solvents, and protective equipment (nitrile gloves, goggles). Store in amber vials under argon, avoiding direct light and temperatures >25°C .

Advanced Research Questions

Q. How can synthesis yields be enhanced using Design of Experiments (DoE)?

Systematic DoE approaches (e.g., factorial designs) optimize variables like PTC catalyst concentration , reaction time, and solvent polarity. For example, varying TBAB (0.1–1.0 equiv.) and temperature (25–80°C) identifies optimal conditions. Microwave-assisted synthesis (e.g., 100–150 W irradiation) reduces reaction times while maintaining yield .

Q. What computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Solvatochromic studies (UV-Vis in polar/nonpolar solvents) and docking simulations evaluate interactions with biological targets (e.g., enzymes) .

Q. How do hydrogen bonding networks influence crystallographic packing?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). SHELX-derived hydrogen-bond parameters (D–H⋯A distances, angles) reveal directional interactions, while Hirshfeld surfaces quantify intermolecular contacts .

Q. What strategies resolve contradictions in reported biological activities?

Cross-validate assays (e.g., in vitro vs. in silico models) under standardized conditions. For example, discrepancies in antihypertensive activity may arise from pharmacokinetic variability; use HPLC to confirm compound purity and metabolite profiling .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Modify substituents at the 3-(trifluoromethyl)benzyl or thiazoloquinazolinone core. Test analogs with electron-withdrawing groups (e.g., -NO₂, -CF₃) for enhanced bioactivity. Compare IC₅₀ values in enzyme inhibition assays (e.g., ACE for antihypertensive effects) .

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